molecular formula C20H25N3O6S B3622542 N-[4-(dipropylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide

N-[4-(dipropylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3622542
M. Wt: 435.5 g/mol
InChI Key: UKHOGZGGOUITPE-UHFFFAOYSA-N
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Description

N-[4-(dipropylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes a dipropylsulfamoyl group, a methoxy group, and a nitrobenzamide moiety. It is used in various fields such as chemistry, biology, medicine, and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Nitration: Introduction of the nitro group into the benzene ring.

    Sulfonation: Addition of the dipropylsulfamoyl group.

    Methoxylation: Incorporation of the methoxy group.

    Amidation: Formation of the benzamide structure.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and methanol for methoxylation. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization to achieve high yield and purity. Industrial methods may also include purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dipropylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or hydroxyl-substituted benzamides. These derivatives can have different chemical and biological properties, making them useful for further research.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[4-(dipropylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-[4-(dipropylsulfamoyl)phenyl]-3,4-diethoxybenzamide: Similar structure but with diethoxy groups instead of methoxy and nitro groups.

    N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide: Contains a phenoxybutanamide moiety instead of a methoxy-nitrobenzamide structure.

These compounds share some chemical properties but differ in their specific applications and biological activities. The unique combination of functional groups in this compound makes it particularly valuable for certain research purposes.

Properties

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-4-12-22(13-5-2)30(27,28)17-9-7-16(8-10-17)21-20(24)15-6-11-19(29-3)18(14-15)23(25)26/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHOGZGGOUITPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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